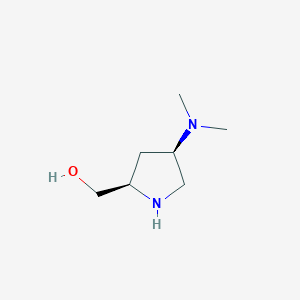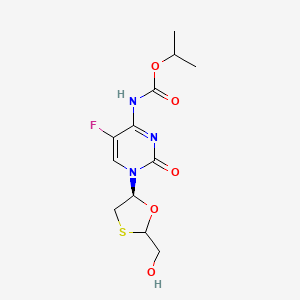
n,n-Dimethylundec-10-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n,n-Dimethylundec-10-enamide: is an organic compound with the molecular formula C13H25NO It is a tertiary amide with a long aliphatic chain and an unsaturated bond at the 10th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of n,n-Dimethylundec-10-enamide typically involves the reaction of undec-10-enoic acid with dimethylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere and a solvent like dichloromethane to ensure the reaction proceeds efficiently.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, greener synthesis methods, such as electrosynthesis, are being explored to reduce the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: n,n-Dimethylundec-10-enamide can undergo various chemical reactions, including:
Oxidation: The double bond in the aliphatic chain can be oxidized to form epoxides or diols.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydrogen atoms on the aliphatic chain can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used for reduction reactions.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Amines.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
n,n-Dimethylundec-10-enamide has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used in studies involving lipid metabolism and membrane interactions due to its long aliphatic chain.
Industry: Used in the production of surfactants, lubricants, and other specialty chemicals .
Mécanisme D'action
The mechanism of action of n,n-Dimethylundec-10-enamide involves its interaction with various molecular targets. The amide group can form hydrogen bonds with biological molecules, while the aliphatic chain can interact with lipid membranes.
Comparaison Avec Des Composés Similaires
n,n-Dimethylformamide (DMF): A common solvent with a similar amide structure but a shorter aliphatic chain.
n,n-Dimethylacetamide (DMA): Another solvent with a similar structure but different chain length and properties.
Uniqueness: n,n-Dimethylundec-10-enamide is unique due to its long aliphatic chain and unsaturated bond, which provide distinct chemical and physical properties compared to shorter-chain amides like DMF and DMA. These properties make it suitable for specific applications in organic synthesis, biology, and industry .
Propriétés
Numéro CAS |
24928-46-9 |
|---|---|
Formule moléculaire |
C13H25NO |
Poids moléculaire |
211.34 g/mol |
Nom IUPAC |
N,N-dimethylundec-10-enamide |
InChI |
InChI=1S/C13H25NO/c1-4-5-6-7-8-9-10-11-12-13(15)14(2)3/h4H,1,5-12H2,2-3H3 |
Clé InChI |
YESMBQASCRWXDF-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)CCCCCCCCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4-Dimethyl-1H-benzo[d][1,2,3]triazole-5-yl Boronic Acid](/img/structure/B13864513.png)

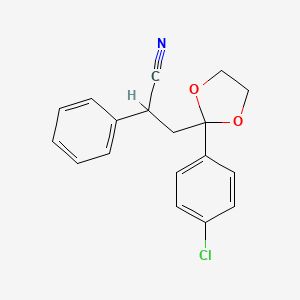
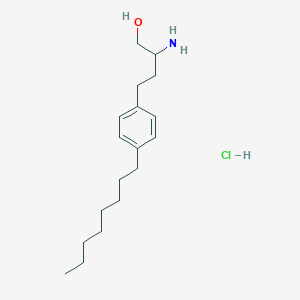

![6-[(2-chlorophenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13864526.png)
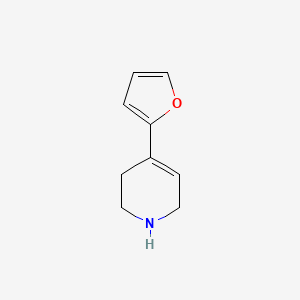
![1-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}piperazine Hydrochloride](/img/structure/B13864529.png)
![1,3-Dichloro-2-[(2,6-dichloro-4-nitrophenyl)disulfanyl]-5-nitrobenzene](/img/structure/B13864532.png)
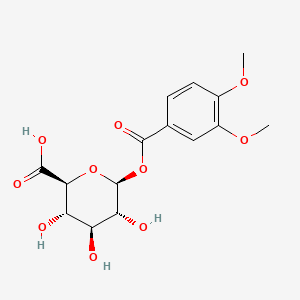
![Indolo[4,3-fg]quinoline, ergoline-8-carboxylic Acid Deriv.; 6-Allyl-9,10-dihydro-6-demethylisolysergic Acid; (8alpha)-6-(2-Propenyl)ergoline-8-carboxylic Acid](/img/structure/B13864545.png)
![Tert-butyl 4-[2-[4-(tetrazol-1-yl)phenyl]acetyl]piperazine-1-carboxylate](/img/structure/B13864554.png)
